molecular formula C27H20N2O4S B2897238 4-benzoyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921870-68-0

4-benzoyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2897238
CAS No.: 921870-68-0
M. Wt: 468.53
InChI Key: KGJZPRRXERUDPW-UHFFFAOYSA-N
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Description

4-benzoyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a thiazole ring, a benzofuran moiety, and a benzamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4-benzoyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and benzofuran moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzoyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-benzoyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O4S/c1-2-32-22-10-6-9-20-15-23(33-25(20)22)21-16-34-27(28-21)29-26(31)19-13-11-18(12-14-19)24(30)17-7-4-3-5-8-17/h3-16H,2H2,1H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJZPRRXERUDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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